molecular formula C6H8N2S B12727542 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- CAS No. 128366-08-5

5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro-

Cat. No.: B12727542
CAS No.: 128366-08-5
M. Wt: 140.21 g/mol
InChI Key: PQPFQDNMAGEJKB-UHFFFAOYSA-N
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Description

5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- typically involves the reaction of imidazole with acrolein in the presence of a catalytic amount of acetic acid. This reaction yields a chiral bicyclic imidazole nucleophilic catalyst . The process can be further optimized by using kinetic resolution with immobilized enzymes such as Nov435 to obtain optically pure compounds .

Industrial Production Methods

For industrial-scale production, the synthesis can be carried out using a two-step procedure starting from readily available aminocarbonyl compounds. The Marckwald reaction is employed to prepare 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles, which can be produced in high yield and are suitable for bulk quantities .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- involves its interaction with specific molecular targets and pathways. For example, as a necroptosis inhibitor, it exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . The compound’s structure allows it to bind effectively to the active site of RIPK1, thereby preventing the progression of necroptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- stands out due to its unique thiol group, which imparts distinct chemical reactivity and potential biological activity. Its ability to act as a chiral nucleophilic catalyst and its inhibitory activity against RIPK1 highlight its versatility and potential for various applications.

Properties

CAS No.

128366-08-5

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-thiol

InChI

InChI=1S/C6H8N2S/c9-6-4-8-3-1-2-5(8)7-6/h4,9H,1-3H2

InChI Key

PQPFQDNMAGEJKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C1)S

Origin of Product

United States

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